N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
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Description
N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
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Scientific Research Applications
Antiallergic Applications
A study by Menciu et al. (1999) explored compounds similar to N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide, focusing on their antiallergic properties. The research found N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide to be particularly potent in inhibiting histamine release, suggesting potential antiallergic applications for compounds in this class (Menciu et al., 1999).
Antimicrobial and Antifungal Activities
Debnath and Ganguly (2015) synthesized derivatives that share structural similarities with the compound . They evaluated these for antibacterial and antifungal activities, noting promising results in some derivatives, such as 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide (Debnath & Ganguly, 2015).
Antioxidant Properties
Gopi and Dhanaraju (2020) focused on synthesizing and evaluating the antioxidant properties of compounds related to this compound. Their study showed that several synthesized compounds exhibited considerable antioxidant activity, highlighting the potential of such compounds in antioxidant applications (Gopi & Dhanaraju, 2020).
Anticancer Potential
Sharma et al. (2012) synthesized a series of compounds structurally related to the compound and evaluated their antimicrobial and anticancer potential. They found that certain derivatives demonstrated potent anticancer activity, indicating the potential use of such compounds in cancer treatment (Sharma et al., 2012).
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-31-19-6-4-5-16(11-19)15-32-24-27-18(13-23(30)28-24)12-22(29)25-10-9-17-14-26-21-8-3-2-7-20(17)21/h2-8,11,13-14,26H,9-10,12,15H2,1H3,(H,25,29)(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCBNBFXOKJXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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